

# gabapentin enacarbil clinical trial IRLS score improvement meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gabapentin Enacarbil

CAS No.: 478296-72-9

Cat. No.: S528626

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## Efficacy and Safety Data Comparison

The following table summarizes the performance of **gabapentin enacarbil** against other common RLS treatments based on clinical trials and meta-analyses.

Treatment	IRLS Score Improvement (vs. Placebo)	Key Efficacy Findings	Common Adverse Events	Key Safety Considerations
<b>Gabapentin Enacarbil</b>	-4 to -6 points [1] [2] [3]	Improves overall RLS severity, sleep disturbance, and sensory symptoms [3].	Somnolence/sedation, dizziness [1] [2].	Lower risk of <b>augmentation</b> compared to dopamine agonists [4].
<b>Dopamine Agonists</b> (Pramipexole, Ropinirole, Rotigotine)	Similar efficacy to gabapentin enacarbil [5].	Effective for subjective RLS symptoms [5].	Nausea (especially with ropinirole and pramipexole) [5].	Higher risk of <b>augmentation</b> and impulse control disorders [1] [4].

## Detailed Experimental Protocols and Methodologies

For researchers, the key methodological details from the cited trials and analyses are as follows:

- **Study Designs:** The data for **gabapentin enacarbil** is derived from multiple **12-week, randomized, double-blind, placebo-controlled trials** (e.g., PIVOT RLS I and II, and other coded studies like XP052, XP053, and XP081) [2] [3]. Longer-term extension studies of up to 52 weeks have also been conducted to assess maintenance of effect and long-term safety [2].
- **Patient Population:** Trials enrolled adults ( $\geq 18$  years) with **moderate-to-severe primary RLS**, as defined by the International RLS Study Group diagnostic criteria. Participants typically had an IRLS total score of  $\geq 15$  at baseline [3].
- **Primary Endpoints:** The standard co-primary endpoints in these trials were:
  - Change from baseline to the end of treatment in the **IRLS total score**.
  - The proportion of **"responders"** on the Clinical Global Impression-Improvement (CGI-I) scale at the end of treatment [1] [2].
- **Analysis Methods:** The meta-analysis comparing different treatments used a **Bayesian mixed treatment comparison (MTC)** model, which allows for indirect comparisons of interventions that have not been studied in head-to-head trials [5].

## Mechanism of Action and Clinical Assessment

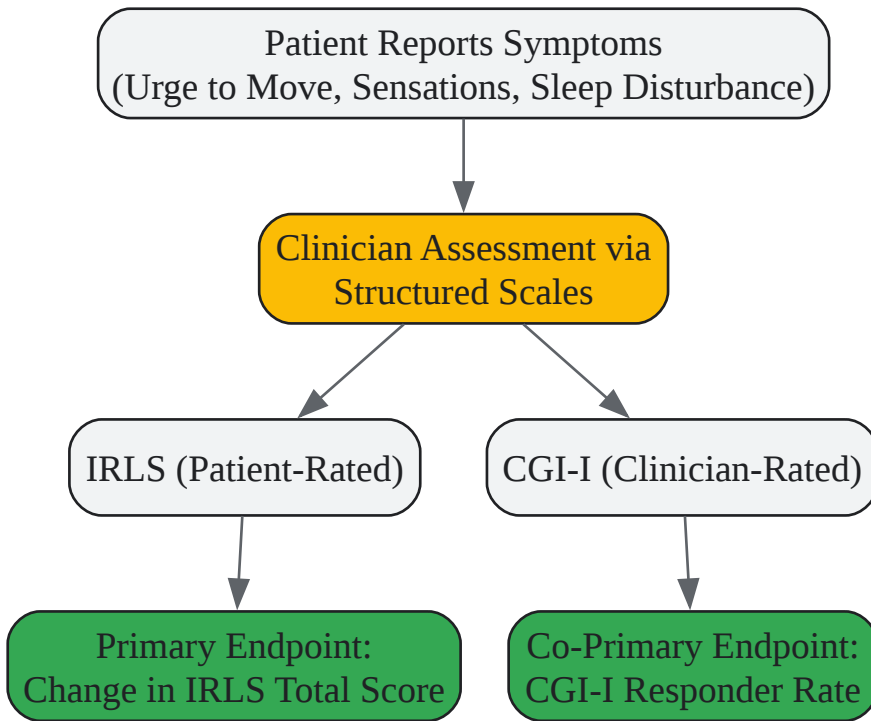
The following diagram illustrates the pathway from drug administration to clinical outcome assessment, which underpins the experimental findings.



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**Pathway Explained:** **Gabapentin enacarbil** is a prodrug designed to overcome the pharmacokinetic limitations of gabapentin [6] [7]. It is efficiently absorbed throughout the intestine via high-capacity nutrient transporters (MCT-1 and SMVT) and is rapidly converted to its active form, gabapentin [1] [7]. Gabapentin binds to the  $\alpha 2\delta$  subunit of voltage-gated calcium channels in the central nervous system, which is believed to reduce the release of several excitatory neurotransmitters, thereby normalizing neuronal excitability and alleviating RLS symptoms [1] [7]. This sustained mechanism supports once-daily dosing.

The clinical outcomes are primarily measured using the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and the Clinical Global Impression-Improvement (CGI-I) scale, as shown in the assessment workflow below.



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**Assessment Explained:** The **IRLS** is a validated, disease-specific 10-item scale that is the gold standard for assessing RLS severity in clinical trials. It is patient-rated and covers symptoms, sleep impact, and mood [8] [3]. The **CGI-I** is a clinician-rated scale that measures global improvement, with a "responder" typically defined as a patient who is "much improved" or "very much improved" [1] [2]. These scales are strongly correlated and together provide a comprehensive view of treatment efficacy [8].

## Key Insights for Drug Development

- **Dose Considerations:** The FDA-approved dose for RLS is 600 mg once daily. However, clinical evidence suggests a potential dose-response relationship, where a 1200 mg dose may offer additional benefits for patients with severe sleep disturbances, despite being associated with a higher incidence of somnolence and dizziness [1].
- **Predictors of Response:** Post-hoc analyses suggest that patients with a **positive family history of RLS** and those with **normal ferritin levels** ( $\geq 50$  ng/mL) may derive greater benefit from **gabapentin**.

**enacarbil.** A higher placebo response has been observed in patients with a high body mass index (BMI  $\geq 25$  kg/m<sup>2</sup>) and severe baseline symptoms (IRLS  $\geq 21$ ) [9], which is an important consideration for trial design.

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To cite this document: Smolecule. [gabapentin enacarbil clinical trial IRLS score improvement meta-analysis]. Smolecule, [2026]. [Online PDF]. Available at:

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